molecular formula C20H26N2O B6069915 1-(2-ethoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine

1-(2-ethoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine

Cat. No.: B6069915
M. Wt: 310.4 g/mol
InChI Key: PXEWTPOXFVZOFK-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a methylphenylmethyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine involves its interaction with various molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine by binding to their respective receptors. This modulation can lead to changes in mood, perception, and behavior, making it a potential candidate for the treatment of psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine
  • 1-(2-Ethoxyphenyl)-4-[(3-chlorophenyl)methyl]piperazine
  • 1-(2-Ethoxyphenyl)-4-[(3-fluorophenyl)methyl]piperazine

Uniqueness

1-(2-Ethoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine is unique due to the specific combination of its ethoxy and methylphenylmethyl groups, which confer distinct pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-23-20-10-5-4-9-19(20)22-13-11-21(12-14-22)16-18-8-6-7-17(2)15-18/h4-10,15H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEWTPOXFVZOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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